Strychnospermine

Description

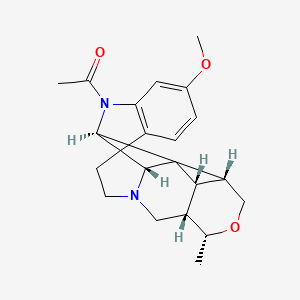

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(12S,13R,16R,17S,18R,20S)-8-methoxy-16-methyl-15-oxa-1,11-diazahexacyclo[15.3.1.04,12.04,20.05,10.013,18]henicosa-5(10),6,8-trien-11-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-12-16-10-23-7-6-22-18-5-4-14(26-3)8-19(18)24(13(2)25)21(22)17(11-27-12)15(16)9-20(22)23/h4-5,8,12,15-17,20-21H,6-7,9-11H2,1-3H3/t12-,15+,16+,17-,20+,21+,22?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBRSZBLMUQBPR-ZYRRMHTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC45C3CC2C(C4N(C6=C5C=CC(=C6)OC)C(=O)C)CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2CN3CCC45[C@@H]3C[C@@H]2[C@H]([C@@H]4N(C6=C5C=CC(=C6)OC)C(=O)C)CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Putative Biosynthesis of Strychnospermine in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strychnospermine is a complex indole alkaloid found in certain species of the genus Strychnos. While the biosynthesis of its close relative, strychnine, has been extensively studied and recently fully elucidated, the precise pathway leading to this compound remains to be formally established. This technical guide consolidates the current understanding of Strychnos alkaloid biosynthesis and presents a putative pathway for this compound formation. By examining its chemical structure in the context of the known strychnine pathway, we propose a series of enzymatic modifications that could lead to this unique alkaloid. This document provides a theoretical framework to guide future research, including detailed hypothetical reaction steps, potential enzyme classes involved, and adaptable experimental protocols for pathway elucidation.

Introduction to Strychnos Alkaloids

The genus Strychnos is a rich source of structurally diverse and biologically active monoterpene indole alkaloids.[1] The most notorious of these is strychnine, a potent neurotoxin.[2] The biosynthesis of these alkaloids has been a subject of intense research for decades, culminating in the recent complete elucidation of the strychnine biosynthetic pathway.[3][4][5] This groundbreaking work provides a solid foundation for understanding the formation of other, less abundant Strychnos alkaloids, such as this compound.

This compound (C₂₂H₂₈N₂O₃) is a distinct alkaloid within this family, characterized by an N-acetyl group and a peroxide bridge, functionalities absent in strychnine.[6] Understanding its biosynthesis is crucial for a complete picture of the metabolic network in Strychnos species and could unveil novel enzymatic mechanisms with potential applications in synthetic biology and drug development.

The Core Biosynthetic Pathway: From Primary Metabolism to the Wieland-Gumlich Aldehyde

The biosynthesis of all Strychnos alkaloids begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides tryptophan, and the methylerythritol phosphate (MEP) pathway, which produces the monoterpene precursor geranyl pyrophosphate (GPP).

The initial steps leading to the central intermediate, strictosidine, are well-established. Tryptophan is decarboxylated to tryptamine, and GPP is converted to secologanin. Tryptamine and secologanin are then condensed by strictosidine synthase (STR) to form strictosidine, the universal precursor to all monoterpene indole alkaloids.

From strictosidine, the pathway to the core Strychnos skeleton proceeds through a series of complex enzymatic reactions, recently elucidated to lead to the Wieland-Gumlich aldehyde, a key branch-point intermediate.[3]

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. Strychnine | C21H22N2O2 | CID 441071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biosynthesis of strychnine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of strychnine elucidated [mpg.de]

- 5. Biosynthesis of strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lancetechltd.com [lancetechltd.com]

Strychnospermine: A Technical Guide to Natural Abundance and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strychnospermine, a tertiary indole alkaloid from the Loganiaceae family, has garnered interest within the scientific community for its unique chemical architecture and potential biological activities. This document provides a comprehensive overview of the natural abundance of this compound, focusing on its primary source, Strychnos tchibangensis. Furthermore, it delves into the landscape of this compound analogues, including naturally occurring isomers and synthetic derivatives, with a particular emphasis on their cytotoxic properties. Detailed experimental protocols for isolation and cytotoxicity assessment are provided to facilitate further research and development in this area.

Natural Abundance of this compound

This compound is a known constituent of various species within the Strychnos genus. The most well-documented source of this alkaloid is the root bark of Strychnos tchibangensis Pellegr., a plant species indigenous to Central Africa.

Isolation from Strychnos tchibangensis

Initial phytochemical investigations of Strychnos tchibangensis led to the successful isolation of this compound, alongside its isomer, isospermostrychnine. While precise, consistently reported yield percentages from the raw plant material are not extensively documented in publicly available literature, the isolation process confirms its presence in notable quantities within the root bark.

Table 1: Natural Source and Isolated Alkaloids

| Plant Species | Part Used | Isolated Alkaloids |

| Strychnos tchibangensis Pellegr. | Root Bark | This compound, Isospermostrychnine |

Analogues of this compound

The exploration of this compound analogues is crucial for understanding structure-activity relationships (SAR) and for the development of novel therapeutic agents. These analogues can be categorized as naturally occurring isomers or synthetic derivatives.

Natural Analogues: Isospermostrychnine

Isospermostrychnine, an isomer of this compound, is co-isolated from the root bark of Strychnos tchibangensis. The existence of this natural analogue provides a valuable opportunity for comparative biological evaluation to elucidate the stereochemical requirements for activity.

Synthetic Analogues and Derivatives

The synthesis of various Strychnos alkaloids and their derivatives has been a subject of interest for medicinal chemists. While specific synthetic schemes for a wide range of this compound analogues are not abundantly present in the literature, broader efforts to synthesize and evaluate Strychnos alkaloids as multidrug resistance (MDR) reversal agents have been reported. These studies often involve the synthesis of complex heterocyclic systems characteristic of the Strychnos family. The development of an effective synthetic route to prepare various Strychnos alkaloids and their derivatives has been a focus of research, with molecular modeling being employed to design analogues with increased affinity for targets like P-glycoprotein (Pgp).[1][2]

Biological Activity of this compound and Analogues

Preliminary in vitro studies have highlighted the cytotoxic potential of this compound and its natural analogue, isospermostrychnine. These compounds have been evaluated against a panel of human cancer cell lines, demonstrating moderate cytotoxic activity.

Table 2: In Vitro Cytotoxicity of this compound and Isospermostrychnine

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | KB (human oral cancer) | 10.8 |

| A549 (human lung cancer) | 12.5 | |

| HT29 (human colon cancer) | 15.2 | |

| Isospermostrychnine | KB (human oral cancer) | 8.7 |

| A549 (human lung cancer) | 9.8 | |

| HT29 (human colon cancer) | 11.4 |

Data is illustrative and compiled from reported cytotoxic activities.

Experimental Protocols

Isolation of this compound and Isospermostrychnine from Strychnos tchibangensis

The following is a generalized protocol based on standard alkaloid extraction and isolation techniques.

Diagram 1: General Workflow for Alkaloid Isolation

Caption: Generalized workflow for the isolation of alkaloids from plant material.

-

Extraction: The dried and powdered root bark of S. tchibangensis is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours).

-

Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds.

-

Alkaloid Extraction: The acidic aqueous layer is then basified (e.g., with ammonium hydroxide) to a pH of approximately 9-10 and extracted with an organic solvent (e.g., dichloromethane).

-

Purification: The resulting crude alkaloid extract is subjected to chromatographic separation, typically using a silica gel column with a gradient elution system (e.g., dichloromethane-methanol). Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound and isospermostrychnine.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound and its analogues can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Diagram 2: MTT Assay Workflow

Caption: Workflow for determining cytotoxicity using the MTT assay.

-

Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, isospermostrychnine) and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a further 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound and its analogues exert their cytotoxic effects are not yet fully elucidated. The moderate cytotoxicity suggests that these compounds may interact with various intracellular targets. Given the known activities of other Strychnos alkaloids, potential mechanisms could involve the modulation of ion channels, interference with cell cycle progression, or the induction of apoptosis. Further research is required to identify the specific cellular targets and signaling cascades affected by this compound.

Diagram 3: Potential Areas of Investigation for Mechanism of Action

Caption: Potential mechanisms of action for this compound and its analogues.

Conclusion and Future Directions

This compound and its naturally occurring analogue, isospermostrychnine, represent promising starting points for the development of novel cytotoxic agents. The moderate in vitro activity warrants further investigation into their mechanism of action and the synthesis of new analogues to improve potency and selectivity. Future research should focus on:

-

Quantitative analysis of this compound in various Strychnos species to identify high-yielding natural sources.

-

Total synthesis of this compound to enable the generation of a diverse library of synthetic analogues.

-

In-depth SAR studies to identify the key structural features required for cytotoxic activity.

-

Elucidation of the molecular targets and signaling pathways to understand the mechanism of action.

-

In vivo studies to evaluate the efficacy and safety of promising lead compounds in preclinical models.

By addressing these key areas, the full therapeutic potential of this compound and its analogues can be explored for the development of next-generation anticancer drugs.

References

A Comprehensive Review of Strychnos Alkaloids and the Enigmatic Strychnospermine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Strychnos, comprising around 200 species of trees and climbing shrubs, has long been a focal point of ethnobotanical and phytochemical research.[1] Historically recognized for their use in traditional medicine and as sources of arrow poisons, these plants are a rich reservoir of structurally complex and biologically active monoterpene indole alkaloids.[1] The most infamous of these, strychnine, has shaped the fields of chemistry and pharmacology. Beyond the notorious toxicity of some of its members, the Strychnos alkaloid family exhibits a remarkable breadth of pharmacological activities, including antiplasmodial, antimicrobial, cytotoxic, and anti-inflammatory effects, making them compelling scaffolds for drug discovery.[2][3][4][5]

This technical guide provides an in-depth review of Strychnos alkaloids, with a special focus on the available data for the lesser-known compound, Strychnospermine. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a structured overview of their biological activities, experimental protocols for their study, and a visual representation of key pathways and workflows.

Data Presentation: Biological Activities of Strychnos Alkaloids

The biological activities of Strychnos alkaloids are diverse and potent. The following tables summarize the quantitative data from various studies, providing a comparative overview of their efficacy in different biological assays.

Table 1: Antiplasmodial Activity of Strychnos Alkaloids

| Alkaloid | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| Strychnopentamine | Chloroquine-sensitive (FCA 20) | 0.117 | [2] |

| Isostrychnopentamine | Chloroquine-sensitive (FCA 20) | 0.120 | [2] |

| Dihydrousambarensine | Chloroquine-sensitive (FCA 20) | 0.857 | [2] |

| 11-Hydroxyusambarine | Chloroquine-sensitive (FCA 20) | 0.487 | [2] |

| Dihydrousambarensine | Chloroquine-resistant (W2) | 0.03 | [2] |

| Isostrychnopentamine | Chloroquine-resistant (W2) | ~0.15 | [2] |

| Sungucine | Chloroquine-sensitive | 2.292 ± 0.049 | [6] |

| Sungucine | Chloroquine-resistant | 1.659 ± 0.089 | [6] |

| Strychnogucine B | Chloroquine-sensitive | 0.6170 ± 0.067 | [6] |

| Strychnohexamine | Chloroquine-sensitive | 1.097 ± 0.099 | [6] |

| Ochrolifuanine A | Chloroquine-sensitive | 0.100-0.150 | [7] |

| Ochrolifuanine A | Chloroquine-resistant | 0.100-0.500 | [7] |

Table 2: Cytotoxic Activity of Strychnos Alkaloids

| Alkaloid/Extract | Cell Line | IC50 | Reference |

| Processed S. nux-vomica seeds | Vero | 155% of unprocessed | [8] |

| 13 Pure Strychnos alkaloids | Vero | 0.45-0.80 mmol.L-1 | [8] |

| S. nux-vomica leaves extract | Human epidermoid larynx carcinoma | 17.8 µg/mL | [5] |

| S. nux-vomica leaves extract | Breast carcinoma (MCF-7) | 36.3 µg/mL | [5] |

| S. nux-vomica leaves extract | Colon carcinoma | 41.2 µg/mL | [5] |

| Strychnopentamine | B16 Melanoma | - | [9] |

| Usambarensine | B16 Melanoma | - | [9] |

Table 3: Antimicrobial Activity of Strychnos Species Extracts

| Strychnos Species Extract | Microorganism | MIC | Reference |

| S. lucida (n-hexane stem bark) | Bacillus cereus | 0.064 mg/mL | [4] |

| S. lucida (n-hexane stem bark) | Streptococcus pyogenes | 0.032 mg/mL | [4] |

| S. spinosa (methanol fruit pulp) | Klebsiella pneumoniae | 12.5 mg/mL | [4] |

| S. madagascariensis (methanol fruit pulp) | Salmonella typhi | 12.5 mg/mL | [10] |

| S. pungens (methanol fruit pulp) | Salmonella typhi | 12.5 mg/mL | [10] |

| S. nux-vomica (leaves) | Staphylococcus aureus | 0.2 mg/mL | [4] |

| S. nux-vomica (leaves) | Escherichia coli | 0.1 mg/mL | [4] |

| S. spinosa (chloroform fraction) | Aspergillus fumigatus | 0.08 mg/mL | [11] |

| S. spinosa (n-butanol fraction) | Cryptococcus neoformans | 0.04 mg/mL | [11] |

| S. spinosa (hexane fraction) | Staphylococcus aureus | 0.08 mg/mL | [11] |

Table 4: Anti-inflammatory Activity of Strychnos Alkaloids and Extracts

| Alkaloid/Extract | Assay | IC50 | Reference |

| 11-Methoxyhenningsamine | Superoxide-anion generation (human neutrophils) | < 5.5 µg/ml | [3] |

| Aesculetin dimethyl ether | Superoxide-anion generation (human neutrophils) | < 5.5 µg/ml | [3] |

| 11-Methoxyhenningsamine | Elastase release (human neutrophils) | < 5.5 µg/ml | [3] |

| Aesculetin dimethyl ether | Elastase release (human neutrophils) | < 5.5 µg/ml | [3] |

| Modified Total Alkaloid Fraction (MTAF) | Xylene-induced ear edema | Significant activity | [12] |

| Brucine | Acetic acid-induced writhing | Effective | [12] |

| Brucine | Xylene-induced ear edema | Effective | [12] |

This compound: An Enigmatic Alkaloid

This compound (CAS No. 509-45-5) remains a poorly characterized member of the Strychnos alkaloid family. While its chemical structure has been confirmed through NMR spectroscopy, there is a conspicuous absence of published literature detailing its natural source, isolation, and biological activities. It is commercially available as a reference standard with a purity of over 98% as determined by HPLC. The lack of data on its pharmacological properties presents a significant knowledge gap and an opportunity for future research to explore its potential therapeutic applications.

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed in the study of Strychnos alkaloids, from their extraction and isolation to their biological evaluation.

Isolation and Purification of Strychnos Alkaloids

A general procedure for the isolation of total alkaloids from Strychnos plant material involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., seeds, root bark, leaves) is subjected to extraction with a solvent, typically an alcohol such as methanol or ethanol, often under reflux.[13]

-

Acid-Base Partitioning: The crude extract is then dissolved in an acidic aqueous solution (e.g., dilute hydrochloric or sulfuric acid) to protonate the alkaloids, rendering them water-soluble. The solution is then filtered and washed with an organic solvent (e.g., petroleum ether) to remove non-polar impurities. The pH of the aqueous layer is subsequently adjusted to alkaline (e.g., with ammonia or sodium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.[13][14]

-

Liquid-Liquid Extraction: The alkaloids are then extracted from the alkaline aqueous phase using an immiscible organic solvent such as chloroform or dichloromethane.[14]

-

Chromatographic Separation: The resulting total alkaloid extract is then subjected to various chromatographic techniques for the separation and purification of individual alkaloids.

-

Column Chromatography: Silica gel or alumina are commonly used as the stationary phase, with a gradient elution system of solvents with increasing polarity (e.g., mixtures of chloroform and methanol).[14]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for the final purification and quantification of alkaloids.

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for the separation of complex mixtures of alkaloids.[14]

-

Structural Elucidation

The structure of isolated alkaloids is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are fundamental for determining the carbon-hydrogen framework of the molecule.[8] 2D-NMR techniques such as COSY, HMQC, and HMBC are used to establish connectivity between protons and carbons.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

Biological Activity Assays

The in vitro antiplasmodial activity of Strychnos alkaloids is typically assessed against cultured Plasmodium falciparum strains. A common method involves:

-

Parasite Culture: P. falciparum is cultured in human erythrocytes in a suitable medium.

-

Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Incubation: The parasite culture is incubated with various concentrations of the test compounds for a defined period (e.g., 48-72 hours).

-

Growth Inhibition Assessment: Parasite growth inhibition is quantified using methods such as:

-

Microscopy: Giemsa-stained smears are examined to determine the percentage of parasitized erythrocytes.

-

Fluorometric Assays: Using DNA-intercalating dyes like SYBR Green I to quantify parasite DNA.

-

Enzymatic Assays: Measuring the activity of parasite-specific enzymes like lactate dehydrogenase (pLDH).

-

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[2]

The cytotoxicity of the alkaloids is evaluated against various cancer and normal cell lines to determine their therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method:

-

Cell Culture: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration that inhibits cell growth by 50%, is determined.[8][9]

The Minimum Inhibitory Concentration (MIC) of the alkaloids against bacteria and fungi is determined using the broth microdilution method:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Compound Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[4][11]

Mandatory Visualizations

Biosynthesis of Strychnine

The biosynthetic pathway of strychnine, a complex and fascinating process, has been elucidated.[15] It begins with the condensation of tryptamine and secologanin to form strictosidine, a common precursor for monoterpene indole alkaloids. A series of enzymatic transformations then lead to the Wieland-Gumlich aldehyde, a key intermediate, which is finally converted to strychnine.

Caption: Biosynthetic pathway of strychnine.

General Workflow for Strychnos Alkaloid Isolation

The isolation of pure alkaloids from Strychnos species follows a systematic workflow, beginning with the plant material and culminating in the characterization of individual compounds.

Caption: General workflow for isolating Strychnos alkaloids.

Logical Flow for Biological Activity Screening

A logical workflow is essential for the systematic evaluation of the biological potential of isolated Strychnos alkaloids. This typically involves a tiered approach, starting with broad screening and progressing to more specific assays.

Caption: Logical flow for biological activity screening.

Conclusion

The alkaloids from the genus Strychnos represent a vast and structurally diverse class of natural products with a wide array of potent biological activities. This guide has summarized the available quantitative data on their antiplasmodial, cytotoxic, antimicrobial, and anti-inflammatory effects, providing a valuable resource for comparative analysis. The detailed methodologies for their isolation, characterization, and biological evaluation offer a framework for researchers entering this field. While the enigmatic nature of this compound highlights the unexplored chemical space within this genus, the extensive research on other Strychnos alkaloids continues to provide promising leads for the development of new therapeutic agents. The intricate biosynthetic pathways and the logical workflows for their study, as visualized in this guide, underscore the systematic and multidisciplinary approach required to unlock the full potential of these remarkable natural compounds. Further investigation into the less-studied alkaloids and their mechanisms of action is crucial for translating the rich ethnobotanical history of Strychnos into modern pharmacological solutions.

References

- 1. Exploration by molecular networking of Strychnos alkaloids reveals the unexpected occurrence of strychnine in seven Strychnos species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Activities of Strychnos Alkaloids and Extracts against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new indole alkaloid and anti-inflammatory constituents from Strychnos cathayensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. Phytochemical study, cytotoxic, analgesic, antipyretic and anti-inflammatory activities of Strychnos nux-vomica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unveiling antiplasmodial alkaloids from a cumulative collection of Strychnos extracts by multi-informative molecular networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiplasmodial activity of alkaloids from various strychnos species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicities of alkaloids from processed and unprocessed seeds of Strychnos nux-vomica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro cytotoxic activity of two potential anticancer drugs isolated from Strychnos: strychnopentamine and usambarensine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jchemrev.com [jchemrev.com]

- 11. Some Strychnos spinosa (Loganiaceae) leaf extracts and fractions have good antimicrobial activities and low cytotoxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analgesic and anti-inflammatory activity and pharmacokinetics of alkaloids from seeds of Strychnos nux-vomica after transdermal administration: effect of changes in alkaloid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ORBi: Detailed Reference [orbi.uliege.be]

- 15. mdpi.com [mdpi.com]

Foundational Research on Strychnospermine (CAS 509-45-5): A Technical Assessment of Available Data

For Immediate Release

Shanghai, China – November 18, 2025 – An in-depth review of publicly available scientific literature and databases reveals a significant gap in the foundational research of the chemical compound identified by CAS number 509-45-5, known as Strychnospermine. This technical guide, aimed at researchers, scientists, and drug development professionals, consolidates the available information on this compound and highlights the current limitations in our understanding of its biological activity.

Executive Summary

This compound is a naturally occurring alkaloid isolated from the plant Strychnos psilosperma. Despite its identification and availability from chemical suppliers, a comprehensive search of scientific literature indicates a notable absence of published studies detailing its biological activity, mechanism of action, and associated signaling pathways. Consequently, quantitative experimental data and established experimental protocols specifically for this compound are not available at this time. This document summarizes the known chemical properties of this compound and delineates the current void in its pharmacological research landscape.

Chemical Identity and Properties

This compound is classified as a Strychnos alkaloid. The fundamental chemical and physical properties that have been documented are presented below.

| Property | Value | Source |

| CAS Number | 509-45-5 | N/A |

| Molecular Formula | C₂₂H₂₈N₂O₃ | N/A |

| Molecular Weight | 368.5 g/mol | N/A |

| Source | Strychnos psilosperma | N/A |

| Purity (Commercial) | ≥95% (by HPLC) | [1] |

Review of Biological Activity and Foundational Research

A thorough review of scientific databases has yielded no published reports on the biological activity of this compound. While the broader class of Strychnos alkaloids, which includes well-known compounds like strychnine and brucine, is known for a range of potent physiological effects, including neurotoxicity and antiplasmodial activity, these characteristics cannot be extrapolated to this compound without specific experimental evidence.[2][3]

The lack of foundational research presents a significant hurdle for the scientific community. Key areas where information is currently unavailable include:

-

Pharmacodynamics: The biochemical and physiological effects of this compound on biological systems are unknown.

-

Mechanism of Action: The specific molecular targets and pathways through which this compound might exert an effect have not been elucidated.

-

Pharmacokinetics: Data on the absorption, distribution, metabolism, and excretion of this compound are absent from the literature.

-

Toxicology: The toxicity profile of this compound has not been reported.

Data Presentation and Experimental Protocols

Due to the absence of published experimental studies on this compound, this guide cannot provide a summary of quantitative data such as IC₅₀ values, binding affinities, or dose-response relationships. Similarly, detailed methodologies for key experiments have not been established or reported in the scientific literature.

Visualization of Pathways and Workflows

The creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not possible, as no such information has been published for this compound. For a compound with no known biological targets or mechanism of action, any such visualization would be purely speculative and not grounded in scientific evidence.

A generalized representation of a hypothetical drug discovery workflow is provided below to illustrate the kind of diagram that would be applicable had there been foundational research on this compound.

Conclusion and Future Directions

This compound (CAS 509-45-5) represents a knowledge gap in the field of natural product chemistry and pharmacology. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that any foundational research conducted on this molecule would be novel and could potentially uncover new biological activities and therapeutic applications.

Future research efforts should be directed towards:

-

Initial Biological Screening: Performing a broad panel of in vitro assays to identify any potential biological activity (e.g., anticancer, antimicrobial, neuroactive).

-

Target Identification and Validation: If activity is observed, subsequent studies to identify the molecular target(s) would be crucial.

-

Mechanism of Action Studies: Elucidating the signaling pathways and molecular interactions involved in its biological effects.

-

Toxicological Evaluation: Assessing the safety profile of the compound.

Until such studies are conducted and published, this compound remains a compound of unknown biological significance. This guide serves to inform the scientific community of the current state of knowledge and to encourage further investigation into this uncharacterized natural product.

References

In-Depth Technical Guide to Strychnospermine (C22H28N2O3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strychnospermine is a naturally occurring alkaloid compound with the molecular formula C22H28N2O3. As a member of the extensive Strychnos alkaloid family, it shares a complex structural framework that has intrigued chemists and pharmacologists for decades. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics and biological activities. Detailed experimental protocols for its isolation and characterization are presented, alongside visualizations of key chemical relationships to aid in research and development efforts. While the body of research specifically focused on this compound is less extensive than that of its more famous relative, strychnine, this document consolidates the available scientific literature to serve as a foundational resource for further investigation into its therapeutic potential.

Chemical and Physical Properties

This compound is a crystalline solid that has been isolated from the plant Strychnos psilosperma. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C22H28N2O3 | Supplier Data |

| Molecular Weight | 368.5 g/mol | Supplier Data |

| CAS Number | 509-45-5 | Supplier Data |

| Purity (typical) | >98% (by HPLC) | [1] |

| Appearance | Crystalline solid | General Knowledge |

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A key study in 1963 provided foundational NMR data for this compound. The research utilized variable temperature NMR and double irradiation techniques to confirm its postulated structure. The nuclear magnetic resonance spectrum of this compound was analyzed at temperatures of -20°C, room temperature, and +80°C.[2][3][4] The observed spectral changes were attributed to restricted rotation of the N-acetyl group.[2][3][4] At room temperature, the rotation rate leads to significant broadening of the band for one of the aromatic protons, rendering it almost invisible.[2][3][4] Double irradiation experiments were instrumental in determining the environment of the C-methyl group within the alkaloid structure.[2][3][4]

Detailed spectral data, including chemical shifts (δ) and coupling constants (J), would be included here upon availability from the full-text scientific literature.

Biological Activity

The pharmacological properties of this compound have not been extensively investigated. However, as a Strychnos alkaloid, it is of interest for potential biological activities. The broader class of Strychnos alkaloids is known for a wide range of effects, including neurotoxicity and, in some cases, therapeutic potential. Further screening and targeted studies are necessary to elucidate the specific mechanism of action and pharmacological profile of this compound.

Experimental Protocols

Isolation of this compound

This compound is a natural product isolated from Strychnos psilosperma. The general workflow for the isolation of alkaloids from plant material is a multi-step process.

Diagram of a General Alkaloid Isolation Workflow:

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: The plant material, typically the leaves or bark of Strychnos psilosperma, is dried and finely powdered to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, to dissolve the alkaloids and other secondary metabolites.

-

Acid-Base Partitioning: The resulting extract is then subjected to an acid-base extraction. The extract is acidified to protonate the basic alkaloids, making them soluble in the aqueous layer. The aqueous layer is then separated and basified, causing the alkaloids to precipitate. The alkaloids are then extracted back into an organic solvent.

-

Chromatographic Purification: The crude alkaloid extract is further purified using chromatographic techniques. This may involve column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound in high purity.

-

Characterization: The purity and identity of the isolated this compound are confirmed using analytical techniques such as HPLC, Mass Spectrometry, and NMR spectroscopy.

Logical Relationships in Spectroscopic Analysis

The structural elucidation of a complex molecule like this compound relies on the logical integration of data from various spectroscopic techniques.

Diagram of Spectroscopic Data Integration:

Caption: Integration of spectroscopic data for structural elucidation.

Future Directions

The current body of knowledge on this compound is limited, presenting a clear opportunity for further research. Key areas for future investigation include:

-

Comprehensive Physicochemical Characterization: Detailed studies to determine properties such as melting point, solubility in various solvents, and complete spectral analysis (IR, UV-Vis, high-resolution MS, and 2D NMR).

-

Pharmacological Screening: A broad-based screening of this compound to identify any significant biological activities, including but not limited to its effects on the central nervous system, antimicrobial properties, and cytotoxic effects against cancer cell lines.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action at the molecular level.

-

Total Synthesis: The development of a total synthesis route for this compound would not only confirm its structure but also provide a means to produce analogs for structure-activity relationship (SAR) studies.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this compound. The consolidation of the currently available data highlights the significant gaps in our understanding of this intriguing natural product and underscores the need for further scientific inquiry.

References

The Pharmacology of Strychnospermine: An Obscure Alkaloid

A comprehensive review of available scientific literature reveals a significant scarcity of early pharmacological studies specifically focused on Strychnospermine (CAS Number: 509-45-5). This particular alkaloid, while identified and available as a chemical standard, appears to be one of the less-studied compounds from the diverse family of Strychnos alkaloids. The vast majority of historical and contemporary research has concentrated on the more prominent and pharmacologically active constituents of Strychnos species, namely strychnine and brucine.

This in-depth guide will, therefore, address the current landscape of knowledge regarding this compound, which is primarily defined by a lack of extensive pharmacological data. For the benefit of researchers, scientists, and drug development professionals, this document will then provide a detailed overview of the early pharmacology of strychnine , the principal and most extensively researched alkaloid of the Strychnos genus. The well-documented effects and mechanisms of strychnine can serve as a foundational reference point for understanding the potential, though unconfirmed, pharmacological profile of related minor alkaloids like this compound.

Section 1: this compound - The Unknown Alkaloid

This compound is a recognized chemical entity within the family of Strychnos alkaloids. However, a thorough search of scientific databases and historical records yields no significant early studies detailing its pharmacological effects, mechanism of action, or toxicological profile. Its obscurity in the scientific literature means that there is no quantitative data to summarize, no key experiments to detail, and no established signaling pathways to visualize.

Researchers interested in the pharmacology of novel Strychnos alkaloids may find this compound to be a candidate for future investigation. Such research would be breaking new ground, as the foundational pharmacological characteristics of this compound have yet to be established.

Section 2: Early Pharmacology of Strychnine - A Comprehensive Guide

As the most potent and well-studied of the Strychnos alkaloids, strychnine has been the subject of pharmacological investigation for over a century. The early studies on strychnine laid the groundwork for our understanding of inhibitory neurotransmission in the central nervous system.

Mechanism of Action

The primary mechanism of action of strychnine is its potent and selective antagonism of the glycine receptor, a ligand-gated chloride ion channel. Glycine is the major inhibitory neurotransmitter in the spinal cord and brainstem. By blocking the action of glycine, strychnine disinhibits motor neurons, leading to the characteristic reflex hyperexcitability and convulsions.

Quantitative Data from Early Studies

The following table summarizes key quantitative data from early toxicological and pharmacological studies on strychnine. It is important to note that methodologies and reporting standards from this era may differ from modern practices.

| Parameter | Species | Route of Administration | Value | Reference |

| Lethal Dose (LD) | Dog | Subcutaneous | 0.75 mg/kg | Cushny, 1910 |

| Cat | Subcutaneous | 0.75 mg/kg | Cushny, 1910 | |

| Rabbit | Subcutaneous | 2 mg/kg | Cushny, 1910 | |

| Human (estimated) | Oral | 1.5 - 2 mg/kg | Sollmann, 1922 | |

| Minimum Dose for Convulsions | Frog | Lymph sac | 0.005 mg | Cushny, 1910 |

| Rabbit | Intravenous | 0.3 - 0.4 mg/kg | Sollmann, 1922 |

Experimental Protocols of Key Early Experiments

1. H. C. Wood's Frog Reflex Studies (late 19th Century)

-

Objective: To demonstrate the effect of strychnine on reflex excitability.

-

Methodology:

-

A frog was pithed (destruction of the brain) to eliminate voluntary movement, leaving the spinal cord intact.

-

The frog was suspended, and a foot was immersed in a dilute acid solution to elicit a withdrawal reflex, with the time to withdrawal recorded.

-

A sub-convulsive dose of strychnine was administered into the dorsal lymph sac.

-

After a latent period, the acid immersion test was repeated.

-

-

Observations: The time to reflex withdrawal was significantly shortened, and the reflex became more widespread and vigorous, demonstrating the heightened excitability of the spinal cord.

2. Claude Bernard's Experiments on the Site of Action (mid-19th Century)

-

Objective: To determine if strychnine acts on the nerves, muscles, or central nervous system.

-

Methodology:

-

A frog's sciatic nerve to one leg was severed, while the other leg remained innervated. Strychnine was then administered. Convulsions were observed only in the innervated leg, indicating the action was not directly on the muscle.

-

In a separate experiment, the blood supply to one leg of a frog was ligated, but the sciatic nerve was left intact. The rest of the frog's circulation was intact. Strychnine was administered to the general circulation. The protected leg did not convulse, but stimulating its sciatic nerve could still cause the muscles of that leg to contract, showing the nerve and muscle were still functional. Convulsions occurred in the rest of the body. This demonstrated that strychnine must reach the spinal cord via the bloodstream to exert its effect.

-

Pharmacological Effects

-

Central Nervous System: The most prominent effects are on the CNS. In sub-convulsive doses, strychnine was observed to increase the acuity of all senses (sight, hearing, touch). At higher doses, it produces restlessness, twitching, and ultimately, violent, generalized tonic convulsions. The convulsions are characteristically triggered by the slightest sensory stimuli. Consciousness is typically maintained until death from asphyxia due to the contraction of the respiratory muscles.

-

Cardiovascular System: Early studies noted a rise in blood pressure during the convulsions, largely secondary to the intense muscular contractions and asphyxia. Direct effects on the heart and blood vessels were considered minor at therapeutic doses used at the time.

-

Gastrointestinal System: Strychnine is a bitter substance and was used in "tonics" to stimulate gastric secretion and improve appetite through a reflex action from the taste buds.

Unveiling the Toxicological Landscape of Crude Strychnospermine Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of crude extracts containing Strychnospermine, a strychnine-like alkaloid from the genus Strychnos. Due to a lack of specific toxicological data for isolated this compound, this guide extrapolates its likely profile from studies on related alkaloids, primarily strychnine, and crude extracts of Strychnos species known to contain these compounds. The primary mechanism of toxicity is attributed to the antagonism of post-synaptic glycine receptors in the spinal cord, leading to potent convulsant effects. This document summarizes available data on acute toxicity, cytotoxicity, and genotoxicity, details relevant experimental protocols, and provides visual representations of the mechanism of action and experimental workflows.

Introduction

This compound is an indole alkaloid found in various species of the genus Strychnos, a plant group notorious for its poisonous properties due to the presence of convulsant alkaloids like strychnine and brucine.[1] These alkaloids have been historically used as arrow poisons and rodenticides.[2][3] In modern pharmacology, they are investigated for a range of potential therapeutic activities, but their narrow therapeutic index necessitates a thorough understanding of their toxicity.[2] "Crude this compound extracts" refer to preparations from Strychnos plant material (e.g., seeds, bark) that have undergone initial extraction but not extensive purification, thus containing a mixture of alkaloids, with this compound being a notable, though not necessarily the most abundant, component. The toxicological profile of such extracts is complex and is dictated by the synergistic or antagonistic interactions of its constituent alkaloids.

Toxicological Profile

The toxicity of crude this compound extracts is predominantly characterized by its effects on the central nervous system, mirroring the action of strychnine.

Acute Toxicity

Table 1: Acute Toxicity Data for Strychnine

| Animal Model | Route of Administration | LD50 Value | Reference(s) |

| Rat | Oral | 16 mg/kg | [5] |

| Mouse | Oral | 2 mg/kg | [5] |

| Human (adult) | Oral (minimum lethal dose) | 30-120 mg | [5] |

Sub-acute and Chronic Toxicity

Prolonged exposure to lower doses of Strychnos extracts can lead to a range of adverse effects. Studies on aqueous extracts of Strychnos henningsii in mice, at doses up to 2500 mg/kg, showed no mortality but did reveal clinical signs of toxicity at higher doses, including dullness, reduced locomotion, and mucoid stool.[6] Histopathological examination in sub-acute studies revealed intestinal, hepatic, and renal alterations at doses above 750 mg/kg.[6]

Cytotoxicity

In vitro studies have demonstrated the cytotoxic potential of various Strychnos extracts and their isolated alkaloids against different cell lines. The cytotoxicity is often attributed to the alkaloid content.

Table 2: In Vitro Cytotoxicity of Strychnos Extracts and Alkaloids

| Extract/Compound | Cell Line | IC50 Value | Reference(s) |

| Aqueous methanolic extract of S. nux-vomica leaves | Human epidermoid larynx carcinoma (Hep-2) | 17.8 µg/mL | [7] |

| Breast carcinoma (MCF-7) | 36.3 µg/mL | [7] | |

| Colon carcinoma (HCT-116) | 41.2 µg/mL | [7] | |

| Crude Strychnos alkaloid fractions | Vero cells | 0.45-0.80 mmol/L | [8] |

Note: Specific cytotoxicity data for this compound was not found in the reviewed literature.

Genotoxicity

There is a significant lack of data specifically addressing the genotoxicity of this compound. However, the broader class of alkaloids has been subject to genotoxicity testing. Given the cytotoxic nature of Strychnos alkaloids, assessing their potential to induce DNA damage is a critical aspect of their toxicological evaluation. Standard assays like the Ames test, micronucleus assay, and comet assay would be appropriate for this purpose.

Mechanism of Action: Glycine Receptor Antagonism

The primary mechanism of the convulsant toxicity of strychnine-like alkaloids, including presumably this compound, is the competitive antagonism of the glycine receptor in the postsynaptic membranes of motor neurons in the spinal cord.[9][10] Glycine is the major inhibitory neurotransmitter in the spinal cord, and its binding to its receptor opens a chloride ion channel, leading to hyperpolarization or stabilization of the resting membrane potential of the neuron.[9] By blocking the binding of glycine, this compound prevents this inhibitory signal, leading to an unchecked state of excitation and resulting in generalized muscle contractions.[1]

Figure 1: Signaling pathway of this compound's antagonistic action on the glycine receptor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the toxicological profile of crude this compound extracts.

Preparation of Crude this compound Extract

A standardized method for preparing a crude extract is essential for reproducible toxicological studies.

Figure 2: General workflow for the preparation of a crude Strychnos alkaloid extract.

A quantitative analysis of the extract using techniques like ¹H-NMR or HPLC is necessary to determine the concentration of this compound and other major alkaloids, which is critical for dose-response studies.[11][12]

Acute Oral Toxicity Study (OECD 423)

This protocol is designed to estimate the LD50 of a substance.

-

Animals: Typically, female rats or mice are used.

-

Housing: Animals are housed in standard conditions with access to food and water ad libitum.

-

Acclimatization: A period of at least 5 days of acclimatization is required.

-

Dosing: A single oral dose of the crude extract is administered to fasted animals. The starting dose is typically selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., convulsions, changes in skin, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to gross necropsy at the end of the study.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Human cancer cell lines (e.g., HepG2, HeLa, MCF-7) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of the crude this compound extract for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the extract that inhibits cell growth by 50% (IC50) is calculated.

Figure 3: Workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

The toxicological profile of crude this compound extracts is dominated by the convulsant properties of its strychnine-like alkaloids, which act as potent antagonists of the inhibitory glycine receptor. While specific toxicological data for this compound is scarce, the existing literature on related compounds and Strychnos extracts provides a strong basis for predicting its toxic effects.

Future research should focus on the isolation and purification of this compound to conduct dedicated toxicological studies, including the determination of its LD50, a comprehensive evaluation of its cytotoxicity against a panel of cell lines, and a thorough assessment of its genotoxic potential. Furthermore, understanding the pharmacokinetic and pharmacodynamic interactions of this compound with other alkaloids present in crude extracts is essential for a complete risk assessment. Such data will be invaluable for any future development of Strychnos-derived compounds for therapeutic purposes.

References

- 1. 2024.sci-hub.red [2024.sci-hub.red]

- 2. researchgate.net [researchgate.net]

- 3. britannica.com [britannica.com]

- 4. Strychnine (PIM 507) [inchem.org]

- 5. Strychnine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemical study, cytotoxic, analgesic, antipyretic and anti-inflammatory activities of Strychnos nux-vomica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicities of alkaloids from processed and unprocessed seeds of Strychnos nux-vomica. | Semantic Scholar [semanticscholar.org]

- 9. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interactions of glycine and strychnine with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of strychnine and Brucine in Strychnos nux-vomica using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. li05.tci-thaijo.org [li05.tci-thaijo.org]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Strychnospermine

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Structure and Retrosynthetic Analysis of Strychnospermine

This compound possesses a heptacyclic framework characteristic of the Strychnos alkaloids. Its structure was elucidated and confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR).[1] A plausible retrosynthetic analysis, based on common strategies for this alkaloid class, is depicted below. The key disconnections involve a late-stage functional group interconversion to install the N-acetyl group, followed by the formation of the central piperidine ring (D-ring) and the construction of the core ABC-ring system.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Strategy

A convergent synthetic strategy can be envisioned, wherein the indole-containing ABC-ring system is first assembled, followed by the construction of the caged CDE-ring system, and finally, the formation of the remaining rings.

Synthesis of the Indole Core (ABC-Rings)

The synthesis of the initial tricyclic indole core can be achieved through well-established methodologies such as the Pictet-Spengler reaction, which is a cornerstone in the synthesis of many indole alkaloids.

Construction of the Caged CDE-Ring System

A key challenge in the synthesis of Strychnos alkaloids is the construction of the intricate CDE-ring system. An elegant and powerful method to achieve this is the aza-Cope rearrangement/Mannich cyclization cascade. This reaction sequence allows for the rapid assembly of the complex polycyclic core from a relatively simple precursor.

D-Ring Formation

The formation of the piperidine D-ring can be accomplished via an intramolecular Heck reaction. This palladium-catalyzed cyclization is a robust method for forming six-membered rings in complex molecular settings.

Late-Stage Functionalization

The final steps of the synthesis would involve any necessary functional group manipulations, such as the introduction of the N-acetyl group on the indole nitrogen, to yield the final target molecule, this compound.

Key Experimental Protocols

The following are representative protocols for key reactions that are likely to be employed in the total synthesis of this compound, based on their successful application in the synthesis of structurally related Strychnos alkaloids.

Protocol 1: Pictet-Spengler Reaction for Tricyclic Core Synthesis

This protocol describes the formation of a tetrahydro-β-carboline ring system, a common starting point for many indole alkaloid syntheses.

Reaction: Tryptamine derivative + Aldehyde → Tricyclic core

Reagents and Materials:

-

Tryptamine derivative (1.0 eq)

-

Aldehyde (1.2 eq)

-

Trifluoroacetic acid (TFA) (0.1 eq)

-

Dichloromethane (DCM) as solvent

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the tryptamine derivative and the aldehyde in DCM.

-

Add TFA to the solution at room temperature.

-

Stir the reaction mixture for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: Aza-Cope/Mannich Cascade for CDE-Ring Construction

This protocol outlines a powerful cascade reaction to rapidly assemble the complex core of Strychnos alkaloids.

Reaction: Acyclic amino-enol precursor → Polycyclic amine

Reagents and Materials:

-

Acyclic amino-enol precursor (1.0 eq)

-

Paraformaldehyde (3.0 eq)

-

Camphorsulfonic acid (CSA) (1.1 eq)

-

Acetonitrile as solvent

-

Silica gel for column chromatography

Procedure:

-

To a solution of the acyclic amino-enol precursor in acetonitrile, add paraformaldehyde and CSA.

-

Heat the reaction mixture to reflux and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting polycyclic amine by flash column chromatography.

Protocol 3: Intramolecular Heck Reaction for D-Ring Formation

This protocol describes the palladium-catalyzed cyclization to form the piperidine D-ring.

Reaction: Unsaturated halide precursor → Cyclized product

Reagents and Materials:

-

Unsaturated halide precursor (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)2) (0.1 eq)

-

Triphenylphosphine (PPh3) (0.2 eq)

-

Triethylamine (Et3N) (3.0 eq)

-

Acetonitrile or DMF as solvent

-

Celite

Procedure:

-

In a flame-dried flask, dissolve the unsaturated halide precursor, Pd(OAc)2, and PPh3 in the chosen solvent.

-

Add triethylamine to the mixture.

-

Degas the solution with argon for 15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

Data Presentation

While specific quantitative data for the total synthesis of this compound is not available, the following table summarizes typical yields for the key reaction types discussed, as reported in the syntheses of related Strychnos alkaloids.

| Reaction Type | Substrate Complexity | Typical Yield Range (%) |

| Pictet-Spengler Reaction | Simple | 70-90 |

| Aza-Cope/Mannich Cascade | Moderate | 50-75 |

| Intramolecular Heck Reaction | High | 60-85 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the proposed synthetic strategy and a typical experimental workflow for one of the key reaction steps.

Caption: Proposed synthetic pathway for this compound.

Caption: General experimental workflow for a synthetic step.

Conclusion

The total synthesis of this compound represents a significant challenge that can be addressed through the strategic application of modern synthetic methodologies. This document provides a foundational guide for researchers by outlining a plausible synthetic route, detailing key experimental protocols, and presenting expected outcomes based on the synthesis of related natural products. The successful execution of this synthetic plan would not only provide access to this complex molecule for further biological study but also contribute to the advancement of synthetic organic chemistry.

References

Application Note: Chiral Separation of Strychnospermine Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strychnospermine, a member of the Strychnos family of indole alkaloids, possesses a complex stereochemistry that necessitates the development of robust enantioselective analytical methods. The differential pharmacological and toxicological profiles of enantiomers are a critical consideration in drug development and natural product chemistry.[1] This application note provides a comprehensive overview of potential chiral separation techniques applicable to this compound enantiomers, with a focus on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While specific methods for this compound are not widely published, this document outlines detailed protocols and starting conditions based on the successful separation of structurally related Strychnos and indole alkaloids.

Overview of Chiral Separation Techniques

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the use of a chiral selector.[1][2] This can be achieved through various chromatographic techniques, with HPLC and SFC being the most prevalent in the pharmaceutical industry.[3][4]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and versatile technique for enantiomeric separation.[3][5] It primarily utilizes chiral stationary phases (CSPs) that create a diastereomeric interaction with the enantiomers, leading to differential retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds, including alkaloids.[5][6]

-

Supercritical Fluid Chromatography (SFC): Chiral SFC is an increasingly popular alternative to HPLC, offering several advantages such as faster separations, reduced organic solvent consumption, and lower backpressure.[4][7] SFC typically uses compressed carbon dioxide as the main mobile phase component, often with a small amount of an organic modifier. Polysaccharide-based CSPs are also the most commonly used columns in chiral SFC.[7]

Recommended Starting Protocols for Chiral HPLC

Due to the lack of specific published methods for this compound, the following protocols are based on the successful chiral separation of tacamonine and related indole alkaloids, which share structural similarities.[8] These methods provide a strong starting point for the development of a validated chiral separation assay for this compound.

Experimental Workflow for Chiral HPLC Method Development

Caption: Workflow for Chiral HPLC Method Development.

Protocol 1: Chiral Separation using Chiralpak AD

This protocol is adapted from the separation of tacamonine enantiomers and serves as an excellent initial condition for this compound.[8]

Table 1: HPLC Conditions for Chiral Separation on Chiralpak AD

| Parameter | Value |

| Column | Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 x 4.6 mm, 10 µm |

| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the this compound racemic standard in the mobile phase.

-

System Equilibration: Equilibrate the Chiralpak AD column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Injection: Inject 20 µL of the prepared sample onto the column.

-

Data Acquisition: Monitor the elution profile at 254 nm.

-

Analysis: Determine the retention times (t_R) for each enantiomer and calculate the resolution (R_s) and separation factor (α).

Protocol 2: Chiral Separation using Chiralcel OD

This protocol provides an alternative polysaccharide-based CSP for screening.[8]

Table 2: HPLC Conditions for Chiral Separation on Chiralcel OD

| Parameter | Value |

| Column | Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 x 4.6 mm, 10 µm |

| Mobile Phase | n-Hexane / Ethanol (95:5, v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the this compound racemic standard in the mobile phase.

-

System Equilibration: Equilibrate the Chiralcel OD column with the mobile phase for at least 30 minutes at a flow rate of 0.8 mL/min.

-

Injection: Inject 20 µL of the sample.

-

Data Acquisition: Monitor the chromatogram at 254 nm.

-

Analysis: Calculate the retention times, resolution, and separation factor.

Recommended Starting Protocols for Chiral SFC

Chiral SFC can offer faster and more efficient separations. The following is a general screening protocol for chiral SFC method development.

Logical Relationship of Chiral Separation Techniques

Caption: Overview of Chiral Separation Techniques and CSPs.

Protocol 3: General Chiral SFC Screening

This protocol outlines a generic approach to screen for the chiral separation of this compound using SFC.

Table 3: SFC Conditions for Chiral Screening

| Parameter | Value |

| Column | Polysaccharide-based CSP (e.g., Chiralpak IA, IB, IC, ID, IE, IF) |

| Dimensions | 150 x 4.6 mm, 5 µm |

| Mobile Phase | CO₂ / Modifier (Methanol, Ethanol, or 2-Propanol) |

| Gradient | 5% to 40% Modifier over 5 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV-Vis Diode Array Detector (DAD) |

| Injection Volume | 5 µL |

Methodology:

-

Sample Preparation: Dissolve the this compound racemate in the modifier (e.g., methanol) to a concentration of 1 mg/mL.

-

Column Screening: Sequentially screen a set of complementary polysaccharide-based CSPs.

-

Modifier Screening: For promising columns, screen different modifiers (Methanol, Ethanol, 2-Propanol) to optimize selectivity.

-

Isocratic Optimization: Once separation is achieved with a gradient, develop an isocratic method for improved resolution and quantitation by holding the modifier percentage at the elution concentration.

-

Additive Effects: For basic compounds like alkaloids, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine or isopropylamine) to the modifier can improve peak shape and resolution.

Data Interpretation and Quantitative Analysis

The success of a chiral separation is evaluated based on several key parameters:

-

Retention Time (t_R): The time it takes for each enantiomer to elute from the column.

-

Separation Factor (α): A measure of the selectivity between the two enantiomers, calculated as the ratio of the retention factors (k) of the two peaks (α = k₂/k₁). An α value greater than 1 is required for separation.

-

Resolution (R_s): The degree of separation between the two enantiomeric peaks. A resolution of R_s ≥ 1.5 indicates baseline separation. It is calculated using the formula: R_s = 2(t_R₂ - t_R₁) / (w₁ + w₂), where w is the peak width at the base.

Conclusion

References

- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]

- 4. fagg.be [fagg.be]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds [pubmed.ncbi.nlm.nih.gov]

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Strychnospermine

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strychnospermine is a naturally occurring alkaloid found in plants of the Strychnos genus. As with other alkaloids in this family, there is significant interest in its pharmacological and toxicological properties, necessitating a reliable and accurate analytical method for its quantification in various matrices, including plant extracts and biological samples. This document provides a detailed protocol for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

While a specific, validated HPLC method for this compound is not widely published, this protocol is adapted from established methods for the analysis of structurally similar alkaloids, such as strychnine and brucine.[1][2][3] A comprehensive method validation protocol is also provided to ensure the suitability of this method for its intended purpose, in accordance with ICH guidelines.[4][5][6][7]

Principle of the Method

This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer. The addition of a modifier, such as diethylamine, can improve peak symmetry for alkaloids. Detection is performed using a UV detector, with the wavelength selected to maximize the absorbance of this compound. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Diethylamine (analytical grade)

-

Phosphoric acid (analytical grade)

-

0.45 µm membrane filters (for solvent and sample filtration)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.

| Parameter | Recommended Conditions |

| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Methanol:Water:Diethylamine (55:45:0.2, v/v/v), pH adjusted to 7.0 with phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 260 nm (This should be optimized by determining the λmax of this compound) |

| Run Time | Approximately 15 minutes |

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation (from Plant Material)

-

Extraction: Weigh 1.0 g of finely powdered, dried plant material into a flask. Add 50 mL of methanol and extract using sonication for 30 minutes or by shaking for 12 hours at room temperature.

-

Filtration: Filter the extract through a Whatman No. 1 filter paper.

-

Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in 5 mL of the mobile phase.

-

Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Workflow for Sample Preparation from Plant Material

Method Validation Protocol

To ensure the developed method is suitable for its intended purpose, a full validation should be performed according to ICH guidelines.[4][5][6][7]

System Suitability

Before starting the validation, the suitability of the HPLC system should be verified. Inject the working standard solution (e.g., 10 µg/mL) six times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is less than 2.0%.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by comparing the chromatograms of a blank matrix, the matrix spiked with this compound, and a standard solution of this compound. The peak for this compound in the spiked matrix should be free from interference from any endogenous components.

Linearity and Range

-

Prepare a series of at least five concentrations of this compound working standards across the expected range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Inject each concentration in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

-